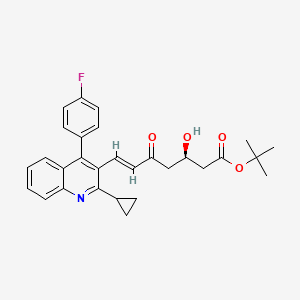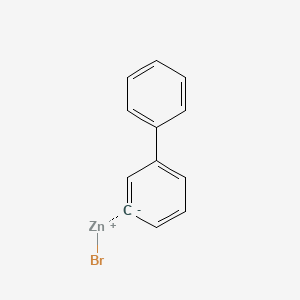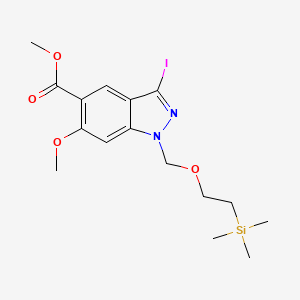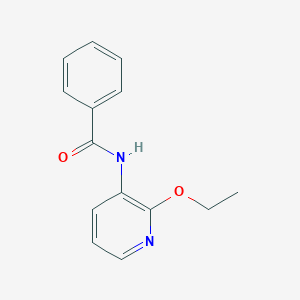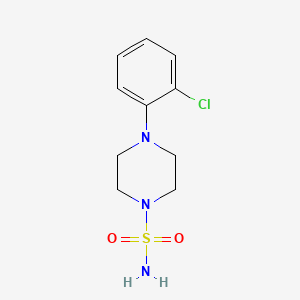
4-(2-Chlorophenyl)piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C10H14ClN3O2S and a molecular weight of 275.76 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)piperazine-1-sulfonamide can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of solvents like ethanol .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis and procurement . The process may include steps such as solvent-free reactions at room temperature, followed by purification techniques that do not require chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Chlorophenyl)piperazine-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by common reagents and conditions, such as the use of oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Applications De Recherche Scientifique
4-(2-Chlorophenyl)piperazine-1-sulfonamide has a wide range of scientific research applications. It is used in the synthesis of novel chalcone and pyrazoline sulfonamide derivatives, which have potential antibacterial activity . Additionally, it is employed in the development of anti-tubercular agents and other pharmaceutical compounds . The compound’s versatility makes it valuable in fields such as chemistry, biology, medicine, and industry .
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-(2-Chlorophenyl)piperazine-1-sulfonamide include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities and exhibit a range of biological activities .
Uniqueness: What sets this compound apart is its specific combination of a piperazine ring with a sulfonamide group and a chlorophenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H14ClN3O2S |
|---|---|
Poids moléculaire |
275.76 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C10H14ClN3O2S/c11-9-3-1-2-4-10(9)13-5-7-14(8-6-13)17(12,15)16/h1-4H,5-8H2,(H2,12,15,16) |
Clé InChI |
LEZCTXCXZDXCHF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14891558.png)
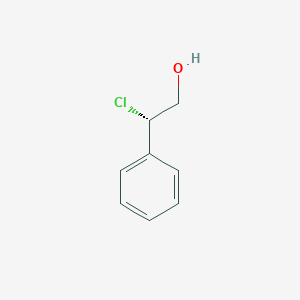
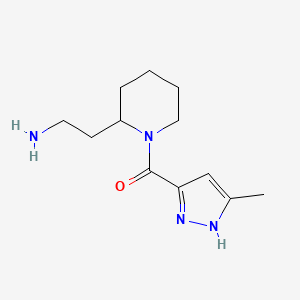

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
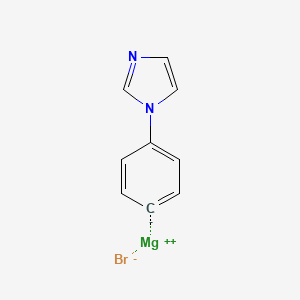
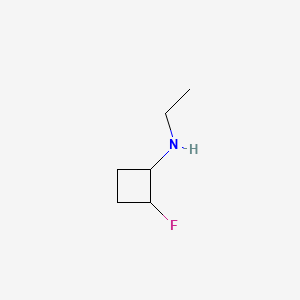
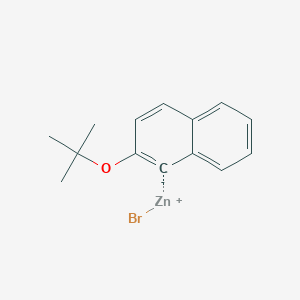
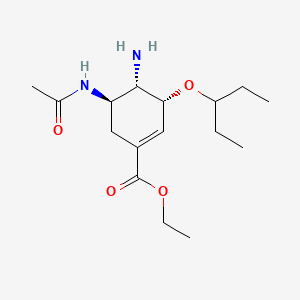
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
